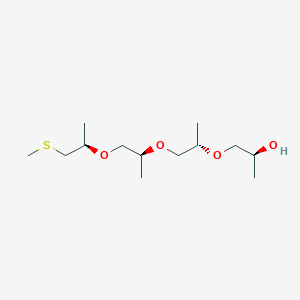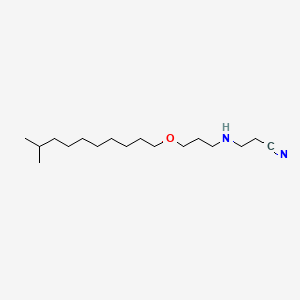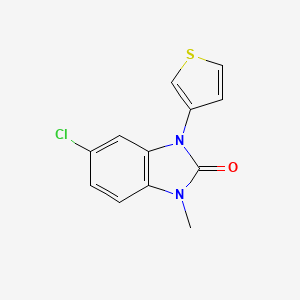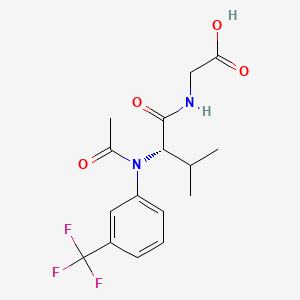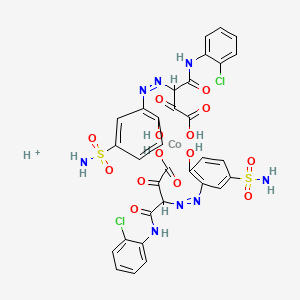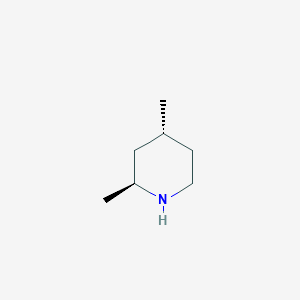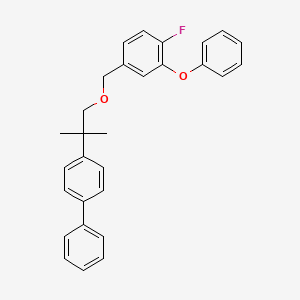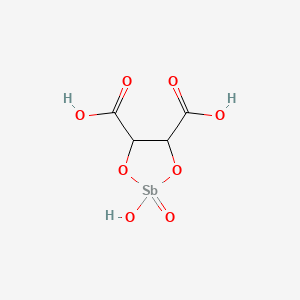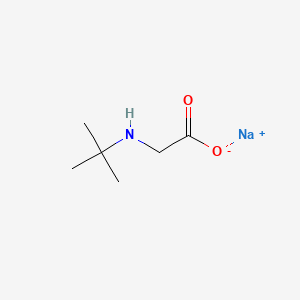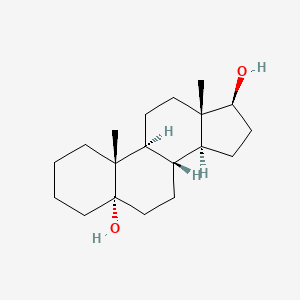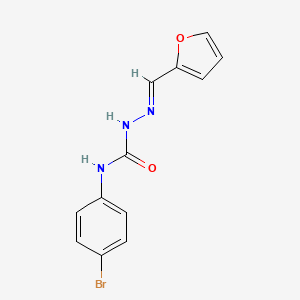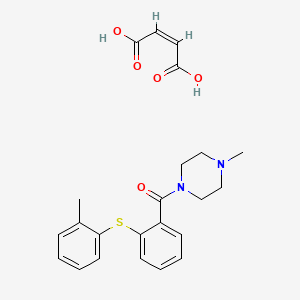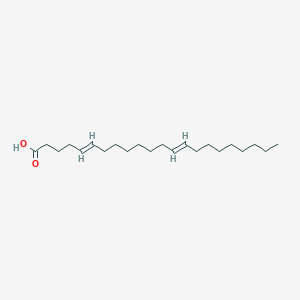
5,13-Docosadienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,13-Docosadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C22H40O2. It is characterized by the presence of two double bonds located at the 5th and 13th carbon positions. This compound is also known by its IUPAC name, (5Z,13Z)-docosa-5,13-dienoic acid .
準備方法
Synthetic Routes and Reaction Conditions
5,13-Docosadienoic acid can be synthesized through the hydrolysis of meadowfoam fatty amides. The process involves recrystallization from hexane to obtain crystals of monoenoic fatty amides, which are then hydrolyzed to yield meadowfoam fatty acids enriched in this compound .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification of meadowfoam oil, which is rich in this fatty acid. The oil is subjected to high-pressure steam splitting to obtain the fatty acids, followed by further purification processes such as distillation and crystallization .
化学反応の分析
Types of Reactions
5,13-Docosadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the double bonds into epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
科学的研究の応用
5,13-Docosadienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a standard in analytical chemistry.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of lubricants, cosmetics, and biodegradable polymers
作用機序
The mechanism of action of 5,13-docosadienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a signaling molecule, modulating various biochemical pathways. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate inflammatory responses .
類似化合物との比較
Similar Compounds
Linoleic acid: An 18-carbon fatty acid with two double bonds at the 9th and 12th positions.
Arachidonic acid: A 20-carbon fatty acid with four double bonds at the 5th, 8th, 11th, and 14th positions.
Docosahexaenoic acid: A 22-carbon fatty acid with six double bonds at the 4th, 7th, 10th, 13th, 16th, and 19th positions.
Uniqueness
5,13-Docosadienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid and arachidonic acid, it has a longer carbon chain and fewer double bonds, making it more stable and less prone to oxidation. Compared to docosahexaenoic acid, it has fewer double bonds, which affects its role in cell membrane dynamics and signaling .
特性
CAS番号 |
182305-58-4 |
|---|---|
分子式 |
C22H40O2 |
分子量 |
336.6 g/mol |
IUPAC名 |
(5E,13E)-docosa-5,13-dienoic acid |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10,17-18H,2-8,11-16,19-21H2,1H3,(H,23,24)/b10-9+,18-17+ |
InChIキー |
HVHVBKMJDJLCEQ-RKHHRFTBSA-N |
異性体SMILES |
CCCCCCCC/C=C/CCCCCC/C=C/CCCC(=O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


